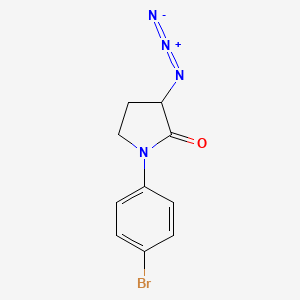
3-Azido-1-(4-bromophenyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Azido-1-(4-bromophenyl)pyrrolidin-2-one is a synthetic organic compound characterized by the presence of an azido group, a bromophenyl group, and a pyrrolidinone ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1-(4-bromophenyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step often involves a halogenation reaction, where a phenyl group is brominated using reagents such as bromine or N-bromosuccinimide (NBS).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The bromophenyl group can undergo oxidation to form phenolic compounds under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃), dimethylformamide (DMF).
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO₄), dichloromethane (DCM).
Major Products:
From Substitution: Amines or other nitrogen derivatives.
From Reduction: Primary amines.
From Oxidation: Phenolic compounds.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Click Chemistry: The azido group is a key functional group in click chemistry, facilitating the formation of triazoles.
Biology:
Bioconjugation: The azido group can be used to label biomolecules for imaging or therapeutic purposes.
Medicine:
Drug Development:
Industry:
Materials Science: Used in the synthesis of polymers and other advanced materials with specific properties.
作用机制
The mechanism of action of 3-Azido-1-(4-bromophenyl)pyrrolidin-2-one depends on its application. In bioconjugation, the azido group reacts with alkynes to form stable triazole linkages. In medicinal chemistry, the compound’s functional groups may interact with biological targets through various mechanisms, including covalent bonding or non-covalent interactions.
相似化合物的比较
3-Azido-1-phenylpyrrolidin-2-one: Lacks the bromine atom, which may affect its reactivity and applications.
1-(4-Bromophenyl)pyrrolidin-2-one: Lacks the azido group, limiting its use in click chemistry.
3-Azido-1-(4-chlorophenyl)pyrrolidin-2-one: Similar structure but with a chlorine atom instead of bromine, which may influence its chemical properties.
Uniqueness: 3-Azido-1-(4-bromophenyl)pyrrolidin-2-one is unique due to the combination of the azido and bromophenyl groups, which provide a versatile platform for various chemical reactions and applications.
This detailed overview highlights the significance of this compound in scientific research and industrial applications
属性
IUPAC Name |
3-azido-1-(4-bromophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O/c11-7-1-3-8(4-2-7)15-6-5-9(10(15)16)13-14-12/h1-4,9H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWDQDPTMHPQEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N=[N+]=[N-])C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














